molecular formula C31H30O5 B14601573 Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate CAS No. 61158-08-5

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate

Katalognummer: B14601573
CAS-Nummer: 61158-08-5
Molekulargewicht: 482.6 g/mol
InChI-Schlüssel: RUDWQUVEMBZHSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate is an organic compound with the molecular formula C29H28O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with benzyloxy groups and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,6-trihydroxy-2-methylbenzoic acid.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected by benzylation using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.

    Esterification: The carboxylic acid group is then esterified using ethanol and a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems for reagent addition and product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3,4,6-tris(benzyloxy)-2-methylbenzoic acid.

    Reduction: Formation of 3,4,6-tris(benzyloxy)-2-methylbenzyl alcohol.

    Substitution: Formation of derivatives with substituted benzyloxy groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for various chemical products.

Wirkmechanismus

The mechanism of action of Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy groups can enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,6-Tris(benzyloxy)-2-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester.

    3,4,6-Tris(benzyloxy)benzoic acid: Lacks the methyl group on the benzene ring.

    Ethyl 3,4,5-tris(benzyloxy)benzoate: Similar ester but with different substitution pattern on the benzene ring.

Uniqueness

Ethyl 3,4,6-tris(benzyloxy)-2-methylbenzoate is unique due to the specific arrangement of benzyloxy and methyl groups, which can influence its reactivity and interactions in chemical and biological systems.

Eigenschaften

CAS-Nummer

61158-08-5

Molekularformel

C31H30O5

Molekulargewicht

482.6 g/mol

IUPAC-Name

ethyl 2-methyl-3,4,6-tris(phenylmethoxy)benzoate

InChI

InChI=1S/C31H30O5/c1-3-33-31(32)29-23(2)30(36-22-26-17-11-6-12-18-26)28(35-21-25-15-9-5-10-16-25)19-27(29)34-20-24-13-7-4-8-14-24/h4-19H,3,20-22H2,1-2H3

InChI-Schlüssel

RUDWQUVEMBZHSC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.